Technical Guide: Synthesis and Purification of Drnflrfamide (DF2)
Technical Guide: Synthesis and Purification of Drnflrfamide (DF2)
The following technical guide details the synthesis, purification, and characterization of Drnflrfamide (DF2), a bioactive FMRFamide-related peptide (FaRP) with the sequence Asp-Arg-Asn-Phe-Leu-Arg-Phe-NH₂ .
Strategic Overview & Chemical Logic
Target Molecule: Drnflrfamide (DF2) Sequence: H-Asp-Arg-Asn-Phe-Leu-Arg-Phe-NH₂ Molecular Formula: C₄₅H₆₉N₁₅O₁₀ Calculated MW: ~976.1 g/mol
The Synthetic Challenge
Drnflrfamide presents specific chemical challenges that dictate the protocol design:
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C-Terminal Amidation: The biological activity of FaRPs strictly requires a C-terminal amide. Therefore, Rink Amide resin is the mandatory solid support, not Wang resin (which yields acids).
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Arginine Clustering: The presence of two Arginine residues (Arg2, Arg6) introduces steric bulk and potential for deletion sequences due to incomplete coupling. We utilize Pbf-protected Arginine to minimize side-chain sulfonation and ensure rapid removal during global deprotection.
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Asparagine Handling: The Asn3 residue requires Trityl (Trt) protection on the amide side chain to prevent dehydration to a nitrile during activation.
Solid Phase Peptide Synthesis (SPPS) Protocol
Methodology: Fmoc/tBu orthogonal protection strategy.[1][2] Scale: 0.1 mmol (typical for research/validation).
Reagents & Materials[1][2][3][4][5][6]
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Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g). Low loading is preferred to reduce aggregation.
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Amino Acids:
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Fmoc-Phe-OH[3]
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Fmoc-Arg(Pbf)-OH
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Fmoc-Leu-OH
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Fmoc-Asn(Trt)-OH
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Fmoc-Asp(OtBu)-OH
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Coupling Cocktail: HCTU (activator) / DIEA (base) in DMF.
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Rationale: HCTU is chosen over HATU for cost-efficiency without sacrificing coupling speed for this length (<10 residues).
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Deprotection: 20% Piperidine in DMF (v/v) with 0.1 M HOBt (to suppress aspartimide formation, though low risk here).
Step-by-Step Synthesis Workflow
Phase A: Resin Preparation
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Swelling: Place 200 mg of Rink Amide resin in the reaction vessel. Add DMF (5 mL) and swell for 30 minutes. Drain.
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Initial Deprotection: Add 20% Piperidine/DMF (5 mL) for 2 x 10 mins. Wash with DMF (5 x 1 min). This exposes the free amine on the linker.
Phase B: Elongation Cycles (Repeat for each residue)
Perform the coupling in reverse order (Phe → Arg → Leu → Phe → Asn → Arg → Asp).
| Step | Action | Reagent/Condition | Duration |
| 1. Activation | Dissolve AA (4 eq) + HCTU (4 eq) | 0.4 M solution in DMF | 2 min pre-activation |
| 2. Coupling | Add Activated AA + DIEA (8 eq) to resin | Room Temp, Agitation | 45 min |
| 3. Wash | Remove excess reagents | DMF Flow | 3 x 1 min |
| 4. Deprotection | Remove Fmoc group | 20% Piperidine/DMF | 5 min + 10 min |
| 5. Wash | Prepare for next cycle | DMF Flow | 5 x 1 min |
Critical Control Point: Perform a Kaiser Test (ninhydrin) after every coupling of Arginine residues. If the beads are not colorless (blue tint), perform a "double couple" (repeat Step 2) to prevent deletion sequences.
Phase C: Global Cleavage
The peptide must be cleaved from the resin and side-chain protecting groups (Pbf, Trt, OtBu) removed simultaneously.
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Wash: Wash resin with DCM (3x) and Methanol (3x) to shrink and dry.
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Cocktail Preparation: Prepare Reagent K analog :
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TFA (Trifluoroacetic acid): 94%
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TIS (Triisopropylsilane): 2.5% (Scavenger for trityl cations)
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H₂O: 2.5% (Scavenger for Pbf/tBu)
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DODT (3,6-Dioxa-1,8-octanedithiol): 1% (Optional, but recommended if Met/Cys were present; here TIS/H2O is sufficient).
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Reaction: Add 5 mL cocktail to resin. Shake for 2.5 hours at room temperature.
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Precipitation: Filter filtrate into 40 mL of ice-cold Diethyl Ether . The peptide will precipitate as a white solid. Centrifuge (3000 rpm, 5 min) and decant ether. Repeat wash 2x.[1][3]
Visualization: Synthesis Logic
The following diagram illustrates the iterative logic of the Fmoc-SPPS cycle specifically designed for Drnflrfamide.
Caption: Iterative Fmoc-SPPS workflow with integrated quality control checkpoints (Kaiser Test).
Purification Protocol (HPLC)
Crude Drnflrfamide will contain truncated species and scavenged protecting groups. Purification relies on the hydrophobicity of the Phenylalanine and Leucine residues.
System: Preparative RP-HPLC Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å) Mobile Phase A: 0.1% TFA in H₂O (Polar) Mobile Phase B: 0.1% TFA in Acetonitrile (Non-polar)
Gradient Strategy
Drnflrfamide is moderately hydrophobic due to 2 Phe and 1 Leu, but charged due to 2 Arg and 1 Asp.
| Time (min) | % Buffer B | Event |
| 0.0 | 5% | Equilibration |
| 5.0 | 5% | Injection / Salt removal |
| 35.0 | 65% | Linear Gradient (Target elution ~30-40%) |
| 40.0 | 95% | Column Wash |
| 45.0 | 5% | Re-equilibration |
Detection: UV at 214 nm (peptide bond) and 280 nm (Phenylalanine). Fraction Collection: Collect peaks manually or by threshold. The target peptide typically elutes between 28% and 38% B depending on column aging.
Quality Control & Characterization
Before biological application, the peptide must be validated.
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ESI-MS (Electrospray Ionization Mass Spectrometry):
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Expected Mass: [M+H]⁺ = 977.1 Da; [M+2H]²⁺ = 489.1 Da.
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Note: The double charged species is often dominant for Arginine-rich peptides.
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Analytical HPLC:
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Inject 10 µg on an analytical C18 column.
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Purity Requirement: >95% integration area at 214 nm.
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Net Peptide Content (NPC):
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Peptides are hygroscopic and contain counter-ions (TFA salts). For precise dosing, determine NPC via Amino Acid Analysis (AAA) or UV spectrophotometry using the molar extinction coefficient of Phenylalanine (minimal absorption, so AAA is preferred).
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References
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Nambu, J. R., et al. (1988).[4] The Drosophila melanogaster FMRFamide gene encodes a giant neuropeptide precursor and a novel neuropeptide. Neuron.[5] Link
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Schneider, L. E., & Taghert, P. H. (1988). Isolation and characterization of a Drosophila gene that encodes multiple neuropeptides related to FMRFamide.[5][4][6] Proceedings of the National Academy of Sciences.[7] Link
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Nichols, R. (2003). Signaling pathways and physiological functions of Drosophila melanogaster FMRFamide-related peptides. Annual Review of Entomology. Link
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Amblard, M., et al. (2006).[1] Methods and protocols of modern solid phase peptide synthesis.[1] Molecular Biotechnology.[1][8] Link
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Redundancy of FMRFamide-Related Peptides at theDrosophila Larval Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An immunocytochemical study of the FMRFamide neuropeptide gene products in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
